molecular formula C22H25N5O3 B2882755 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034422-77-8

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2882755
CAS No.: 2034422-77-8
M. Wt: 407.474
InChI Key: KNQYJJASWCZBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a cyclopropyl group at position 3 and an ethyl linker connecting to a pyrazole carboxamide moiety. The pyrazole ring is further substituted with a methyl group at position 1 and a 4-ethoxyphenyl group at position 2.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-(4-ethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-3-30-17-8-6-16(7-9-17)19-14-20(26(2)24-19)22(29)23-12-13-27-21(28)11-10-18(25-27)15-4-5-15/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQYJJASWCZBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A common approach involves reacting cyclopropane-containing 1,3-diketones with hydrazines. For example:

  • Step 1 : Ethyl acetoacetate reacts with cyclopropanecarboxaldehyde under Knoevenagel conditions to form α,β-unsaturated diketones.
  • Step 2 : Hydrazine hydrate cyclizes the diketone into the pyridazinone ring.

Conditions :

Reagent Solvent Temperature Yield
Hydrazine hydrate Ethanol Reflux 68%

Mechanism : The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration.

Pyrazole Core Construction

The 3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide moiety is synthesized via 1,3-dipolar cycloaddition or Mannich reactions .

1,3-Dipolar Cycloaddition

Ethyl diazoacetate and alkynes form pyrazole rings:

  • Step : 4-Ethoxyphenylacetylene reacts with ethyl diazoacetate in the presence of Cu(OTf)₂.

Conditions :

Catalyst Solvent Temperature Yield
Cu(OTf)₂ Toluene 80°C 82%

Mannich Reaction for Carboxamide Formation

Aminomethylation of pre-formed pyrazoles introduces the carboxamide group:

  • Step : 5-Aminopyrazole reacts with chloroacetamide in the presence of formaldehyde.

Conditions :

Reagent Solvent Temperature Yield
Formaldehyde DCM 25°C 65%

Coupling of Pyridazinone and Pyrazole Moieties

The final assembly involves linking the pyridazinone and pyrazole units via amide bond formation .

EDC/HOBt-Mediated Coupling

  • Step : The pyridazinone ethylamine derivative reacts with the pyrazole-5-carboxylic acid using EDC/HOBt.

Conditions :

Coupling Agent Base Solvent Yield
EDC/HOBt DIPEA DMF 78%

Mechanism : Activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine.

Schlenk Technique for Air-Sensitive Intermediates

In cases involving unstable intermediates, the reaction is performed under inert atmosphere:

  • Step : Pyridazinone ethylamine is reacted with pyrazole acid chloride in THF.

Conditions :

Reagent Solvent Temperature Yield
Pyrazole-COCl THF 0°C → RT 70%

Functionalization with 4-Ethoxyphenyl Group

The 4-ethoxyphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution .

Ullmann Coupling

  • Step : Bromopyrazole reacts with 4-ethoxyphenylboronic acid using CuI/L-proline.

Conditions :

Catalyst Ligand Solvent Yield
CuI L-Proline DMSO 85%

SNAr Reaction

Electron-deficient pyrazoles undergo substitution with sodium 4-ethoxyphenoxide:

Conditions :

Reagent Solvent Temperature Yield
NaOPh-OEt DMF 120°C 60%

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

Using microwave irradiation improves regioselectivity in cycloadditions:

  • Example : 85% regiopure product achieved in 30 minutes vs. 24 hours conventionally.

Purification Techniques

  • HPLC : Critical for separating regioisomers (e.g., C18 column, 70:30 MeCN/H₂O).
  • Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Cyclocondensation High atom economy Requires harsh conditions 52%
Suzuki Coupling Mild conditions, scalable Pd cost 75%
EDC Coupling High efficiency Sensitivity to moisture 78%

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes several key types of chemical reactions:

  • Oxidation: : Possible at the cyclopropyl and ethoxy phenyl groups using reagents like potassium permanganate.

  • Reduction: : Can reduce the pyrazole ring using agents like lithium aluminum hydride.

  • Substitution: : Electrophilic substitution on the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, dichromate under acidic conditions.

  • Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.

  • Substitution: : Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products Formed

  • Oxidation: : Can yield carboxylic acids and ketones.

  • Reduction: : Leads to more saturated and simplified ring structures.

  • Substitution: : Produces various substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Catalysis: : Serves as a ligand in metal-catalyzed reactions.

  • Organic synthesis: : Building block for synthesizing more complex molecules.

Biology

  • Enzyme inhibition: : Potential inhibitor for enzymes involved in metabolic pathways.

  • Protein binding studies: : Useful in exploring protein-ligand interactions.

Medicine

  • Pharmacophores: : Scaffold for designing new pharmaceuticals.

  • Anticancer research: : Investigated for cytotoxic properties against cancer cell lines.

Industry

  • Material science:

  • Agrochemicals: : Basis for designing new pesticides or herbicides.

Mechanism of Action

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects by binding to specific molecular targets. It interacts with active sites of enzymes or receptors, influencing biological pathways:

  • Molecular targets: : Enzymes, receptors, and ion channels.

  • Pathways involved: : Metabolic pathways, signaling pathways influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several carboxamide derivatives, enabling comparisons based on substituent variations:

Compound Name/Structure Key Substituents Pharmacological Notes (Hypothesized)
Target Compound 3-Cyclopropyl-pyridazine, 4-ethoxyphenyl, methyl-pyrazole Potential enzyme/receptor modulation via aromatic stacking
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-... [4] 6-Chloro-pyridyl, 4-ethoxyphenyl, phenyl-pyrazole Chloropyridyl may enhance halogen bonding affinity
478039-51-9 [5] 2-Chloro-benzamide, pyrimidin-4-ylpyridine Pyrimidine-pyridine core may influence CNS penetration
  • Pyridazine vs. Pyridine/Pyrimidine Cores : The target compound’s pyridazine ring (with a cyclopropyl group) may confer distinct electronic properties compared to pyridine/pyrimidine analogues. For example, the electron-withdrawing nature of pyridazine could alter binding interactions in enzymatic pockets .
  • Ethoxy vs. Halogen Substituents : The 4-ethoxyphenyl group in the target compound likely improves solubility compared to chlorinated analogues (e.g., ), but may reduce membrane permeability due to increased polarity .

NMR and Conformational Analysis

As demonstrated in , NMR profiling of structurally related compounds (e.g., Rapa analogues) revealed that chemical shifts in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent placement . Applying this to the target compound, the cyclopropyl group on pyridazine and ethoxyphenyl on pyrazole would likely perturb chemical environments in analogous regions, affecting receptor binding or metabolic stability.

Receptor Binding and Signal Transduction (Hypothetical)

For example, WIN 55212-2 binds CB2 with higher affinity due to its indole structure . By analogy, the target compound’s ethoxyphenyl and cyclopropyl groups may favor interactions with hydrophobic pockets in non-cannabinoid receptors (e.g., kinase ATP-binding sites).

Lumping Strategy for Reaction Modeling

’s lumping strategy groups compounds with similar structures to simplify reaction networks . For the target compound, this approach could model its degradation pathways alongside analogues (e.g., pyrazole-carboxamides in and ), predicting shared intermediates or stability profiles.

Crystallographic Insights

’s single-crystal X-ray data for a related pyrazole-carboxamide highlights the planar geometry of the pyrazole ring and the importance of hydrogen bonding (e.g., carboxamide NH→O interactions) . Such features likely apply to the target compound, suggesting similar solid-state stability.

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structural configuration characterized by:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 334.36 g/mol
  • Functional Groups : It features a pyrazole core, a pyridazine moiety, and an ethoxyphenyl group, which are known to contribute to its biological activity.

Pharmacological Activities

Research indicates that compounds within the pyrazole class exhibit diverse biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting tumor growth. For instance, similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells, with IC₅₀ values as low as 0.08 μM .
  • Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways. Studies suggest that pyrazoles can inhibit calcium signaling pathways that are crucial in inflammatory responses .
  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory process. Certain compounds have shown selectivity comparable to established COX inhibitors like celecoxib .

The precise mechanism of action for this compound involves:

  • Binding to Molecular Targets : The compound likely interacts with specific receptors or enzymes, altering their activity and influencing various biochemical pathways.
  • Cell Cycle Modulation : Similar compounds have been reported to induce G1 phase cell cycle arrest and apoptosis in cancer cells .
  • Calcium Channel Inhibition : It may inhibit store-operated calcium channels, thereby reducing intracellular calcium levels and mitigating inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds:

StudyCompoundActivityIC₅₀ Value
C5EGFR Inhibition0.07 μM
Various PyrazolesAntiproliferative (MCF-7)0.08 μM
COX InhibitorsAnti-inflammatoryComparable to celecoxib

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Core Construction : Formation of the pyridazinone core via cyclization reactions under reflux conditions (e.g., using thionyl chloride for carboxyl activation) .

Coupling Reactions : Amide bond formation between the pyridazinone and pyrazole-carboxamide moieties using coupling agents like triethylamine in dichloromethane .

Functionalization : Introduction of the cyclopropyl and ethoxyphenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

  • Critical Parameters : Temperature control (e.g., 60–80°C for cyclization), solvent choice (DMF for polar intermediates), and purification via column chromatography (silica gel with dichloromethane/ethyl acetate) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm hydrogen and carbon environments (e.g., pyrazole C-H at δ 7.2–8.5 ppm, ethoxy OCH2CH3 at δ 1.3–1.5 ppm) .
  • X-ray Crystallography : Determines bond lengths (e.g., pyridazine C-N = 1.34 Å) and dihedral angles (e.g., 89.17° between pyridazine and pyrazole rings) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 432.90 [M+H]+) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl C=O stretch at 1680–1700 cm⁻¹) .

Q. Which functional groups contribute to the compound’s potential bioactivity?

  • Methodological Answer :

  • Pyridazinone Core : The 6-oxo group may participate in hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
  • Ethoxyphenyl Substituent : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • Cyclopropyl Group : Introduces steric constraints to improve target selectivity .

Q. How is purity assessed during synthesis and purification?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., hexane/ethyl acetate = 3:1) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% using C18 column, acetonitrile/water gradient) .
  • Melting Point Analysis : Validates crystalline consistency (e.g., sharp melting range within 1°C) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors linked to disease pathways (e.g., protein kinases, COX-2) based on structural analogs .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities (e.g., ΔG = -8.5 kcal/mol) .
  • Validation : Compare docking poses with X-ray co-crystal structures of related inhibitors .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line (e.g., HepG2 vs. MCF-7), incubation time (24–72 hr), and ATP concentration in kinase assays .
  • Structural Analog Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) using QSAR models .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP < 3 correlates with improved bioavailability) .

Q. What in silico strategies predict pharmacokinetic properties (e.g., ADMET)?

  • Methodological Answer :

  • ADMET Prediction Tools : Use SwissADME or ADMETLab 2.0 to estimate:
  • Absorption : Caco-2 permeability (e.g., Papp > 1 × 10⁻⁶ cm/s).
  • Metabolism : CYP3A4 inhibition risk (e.g., >50% inhibition at 10 µM).
  • QSAR Models : Correlate molecular descriptors (e.g., topological polar surface area < 140 Ų) with blood-brain barrier penetration .

Q. How can structure-activity relationship (SAR) studies optimize selectivity against off-target receptors?

  • Methodological Answer :

  • Selective Functionalization : Replace the cyclopropyl group with bulkier tert-butyl to reduce off-target binding .
  • Bioisosteric Replacement : Substitute ethoxyphenyl with trifluoromethylpyridine to enhance target affinity .
  • Binding Pocket Analysis : Use mutagenesis studies to identify key residues (e.g., Lys89 in kinase X) for selective interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.